4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol
Overview
Description
4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is a biphenyl derivative, characterized by the presence of a methoxy group at the 4’ position and a nitro group at the 5 position on the biphenyl structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol are not extensively documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4’-Methoxy-5-amino-1,1’-biphenyl-2-ol.
Reduction: Formation of 4’-Hydroxy-5-nitro-1,1’-biphenyl-2-ol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol is primarily related to its ability to undergo various chemical reactions. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and stability. The biphenyl structure allows for interactions with various molecular targets, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Similar structure but with different substitution pattern.
4’-Methoxy-5-amino-1,1’-biphenyl-2-ol: Reduction product of 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol.
4’-Hydroxy-5-nitro-1,1’-biphenyl-2-ol: Demethylation product of 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol.
Uniqueness: 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific research applications and as a precursor for synthesizing other complex molecules .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOZGNDBSCRERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368766 | |
Record name | 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63801-89-8 | |
Record name | 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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